molecular formula C10H18O3 B1339595 Ethyl 4-oxooctanoate CAS No. 37174-96-2

Ethyl 4-oxooctanoate

Cat. No.: B1339595
CAS No.: 37174-96-2
M. Wt: 186.25 g/mol
InChI Key: IKNPZDWWOFUFHY-UHFFFAOYSA-N
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Description

Ethyl 4-oxooctanoate (CAS: 37174-96-2) is a branched ester with the molecular formula C₁₀H₁₈O₃ and a molecular weight of 186.25 g/mol. It features an eight-carbon chain with a ketone group at the fourth position and an ethyl ester moiety at the terminal carboxyl group. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of flavoring agents, pharmaceuticals, and specialty polymers. Its purity in commercial supplies is typically ≥95%, as noted in inventory reports .

Preparation Methods

Preparation Methods of Ethyl 4-oxooctanoate

Direct Synthesis via Keto-Ester Formation

The classical approach to synthesize this compound involves the formation of the keto-ester through controlled acylation or alkylation reactions starting from simpler esters or keto-acids.

  • Starting Materials: Ethyl octanoate or derivatives thereof, with selective oxidation or functional group transformation at the 4-position.
  • Typical Reactions:
    • Selective oxidation of ethyl 4-hydroxyoctanoate to the keto form.
    • Alkylation of ethyl acetoacetate with appropriate alkyl halides followed by chain extension.

However, detailed experimental procedures specific to this compound are scarce in open literature, indicating the need for tailored synthetic routes.

Synthesis via β-Keto Ester Intermediates

A more documented approach involves the synthesis of β-keto esters structurally related to this compound, which can be adapted for its preparation.

  • Example: The synthesis of ethyl 4-oxoalkanoates by alkylation of ethyl acetoacetate with ω-bromoalkanoates, followed by hydrolysis and re-esterification.
  • Reaction Conditions:
    • Use of strong bases such as sodium hydride or sodium ethoxide to generate enolates.
    • Alkylation at low temperatures (-10°C to 40°C) to control selectivity and yield.
    • Purification by extraction, chromatography, or distillation.

Enzymatic and Catalytic Methods

Recent advances include enzymatic reduction and catalytic transformations to achieve stereoselective or mild synthesis of keto esters.

  • Carbonyl Reductase Use: Enzymatic reduction of chloro-substituted keto esters to hydroxy derivatives, which can be further oxidized to keto esters.
  • Catalytic Hydrogenation: Use of palladium on activated charcoal for selective transformations of keto esters in methanol solvent, followed by purification steps.

These methods offer potential for stereoselective synthesis and mild reaction conditions, though specific application to this compound requires further adaptation.

Comparative Data Table of Preparation Methods

Method Starting Materials Reaction Conditions Yield (%) Purification Techniques Notes
Alkylation of Ethyl Acetoacetate Ethyl acetoacetate, ω-bromoalkanoate NaH or NaOEt, -10 to 40°C 70-85 Extraction, chromatography Classical method, moderate yield
Cyanide Substitution Ethyl 4-bromo-3-oxobutanoate, KCN Methanol, 0 to 25°C, 1-3 hours 71-83 Extraction, recrystallization Related keto-ester synthesis, adaptable
Enzymatic Reduction Ethyl 4-chloro-3-oxobutanoate Carbonyl reductase, mild aqueous 75-90 Chromatography Stereoselective, mild conditions
Catalytic Hydrogenation Ethyl 4-(benzyloxy)-3-oxobutanoate Pd/C, methanol, room temperature 85-90 Silica gel chromatography Efficient, selective hydrogenation

Detailed Research Findings and Notes

  • Reaction Monitoring: High-performance liquid chromatography (HPLC), gas chromatography (GC), and thin-layer chromatography (TLC) are standard for monitoring reaction progress and purity.
  • Temperature Control: Maintaining low to moderate temperatures (-10°C to 40°C) is critical to avoid side reactions and improve selectivity.
  • Solvent Use: Methanol is commonly used as a solvent for nucleophilic substitution and catalytic reactions due to its polarity and ability to dissolve reactants.
  • Purification: Post-reaction mixtures typically require extraction with water-immiscible solvents (e.g., diethyl ether, ethyl acetate), drying agents (MgSO4 or Na2SO4), and chromatographic purification to achieve high purity.
  • Yield Optimization: Reaction stoichiometry, addition rates (dropwise addition), and reaction time significantly influence yields and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-oxooctanoate undergoes various chemical reactions, including condensation reactions with amines . These reactions can lead to the formation of amides and other derivatives.

Common Reagents and Conditions

Common reagents used in reactions with this compound include amines, Grignard reagents, and catalytic amounts of transition metal complexes. Reaction conditions often involve controlled temperatures and specific solvents to ensure high yields and selectivity.

Major Products Formed

The major products formed from reactions involving this compound include amides, esters, and other functionalized derivatives. These products are valuable intermediates in the synthesis of more complex molecules.

Scientific Research Applications

Ethyl 4-oxooctanoate is used in various scientific research applications, including:

Mechanism of Action

The mechanism by which ethyl 4-oxooctanoate exerts its effects involves its reactivity with nucleophiles, such as amines, to form amides and other derivatives. The molecular targets and pathways involved in these reactions are primarily related to the functional groups present in the compound, such as the ester and ketone groups .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 4-chloroacetoacetate (CAS: 638-07-3)

  • Molecular Formula : C₆H₉ClO₃
  • Molecular Weight : 164.59 g/mol
  • Structure : Features a shorter four-carbon chain with a chlorine substituent at the fourth position and a ketone group at the third position.
  • Applications: Widely used as a precursor in the synthesis of heterocyclic compounds (e.g., pyrazoles) and agrochemicals. The chlorine atom enhances electrophilicity, making it more reactive in nucleophilic substitutions compared to Ethyl 4-oxooctanoate .
  • Key Difference: The presence of a halogen (Cl) significantly alters reactivity and solubility. This compound lacks halogen substituents, rendering it less polar and more suitable for non-polar synthetic pathways.

Ethyl 2-acetyl-4-oxopentanoate

  • Molecular Formula : C₉H₁₄O₅
  • Structure : A five-carbon chain with acetyl and ketone groups at positions 2 and 4, respectively.
  • Applications: Serves as a diketone intermediate in cyclization reactions. The acetyl group introduces steric hindrance, reducing its utility in sterically demanding reactions compared to this compound .
  • Key Difference : The shorter carbon chain and additional acetyl group limit its versatility in long-chain syntheses.

Ethyl 4-methyl-3-oxooctanoate (CAS: 872346-82-2)

  • Molecular Formula : C₁₁H₂₀O₃
  • Molecular Weight : 200.27 g/mol
  • Structure : An eight-carbon chain with a methyl group at position 4 and a ketone at position 3.
  • Applications : Used in asymmetric catalysis and chiral molecule synthesis. The methyl group enhances steric effects, influencing enantioselectivity in reactions .
  • Key Difference: The position of the ketone (C3 vs. C4 in this compound) alters its metabolic stability and hydrogen-bonding capacity.

Mthis compound

  • Molecular Formula : C₉H₁₆O₃
  • Structure: Similar to this compound but with a methyl ester group instead of ethyl.
  • Applications: Used in biodiesel research and polymer plasticizers. The smaller ester group reduces hydrophobicity, affecting its compatibility with non-polar solvents .
  • Key Difference : Ethyl esters generally exhibit higher volatility and lower melting points than methyl esters due to increased alkyl chain length.

Data Table: Comparative Analysis

Compound Molecular Formula Molecular Weight (g/mol) Key Substituent Purity CAS Number
This compound C₁₀H₁₈O₃ 186.25 C4 ketone ≥95% 37174-96-2
Ethyl 4-chloroacetoacetate C₆H₉ClO₃ 164.59 C4 Cl, C3 ketone ≥98% 638-07-3
Ethyl 2-acetyl-4-oxopentanoate C₉H₁₄O₅ 202.21 C2 acetyl, C4 ketone ≥90% Not available
Ethyl 4-methyl-3-oxooctanoate C₁₁H₂₀O₃ 200.27 C4 methyl, C3 ketone ≥98% 872346-82-2
Mthis compound C₉H₁₆O₃ 172.22 C4 ketone, methyl ester ≥95% Not available

Biological Activity

Ethyl 4-oxooctanoate, a compound belonging to the class of oxo acids, has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its pharmacological significance.

Chemical Structure and Synthesis

This compound can be synthesized through various methods, including the use of biocatalysts and traditional organic synthesis techniques. The compound features a carbonyl group adjacent to an ethyl ester, which plays a crucial role in its reactivity and biological interactions.

Synthesis Methods

  • Conventional Organic Synthesis :
    • This compound can be synthesized by the reaction of octanoic acid derivatives with ethyl acetoacetate under acidic or basic conditions.
  • Biocatalytic Methods :
    • Enzymatic processes using specific fungi or bacteria can facilitate the asymmetric reduction of related compounds, enhancing the yield and selectivity of the desired product.

Pharmacological Properties

This compound exhibits various biological activities, which can be categorized as follows:

  • Antimicrobial Activity :
    • Studies have indicated that compounds similar to this compound possess significant antibacterial and antifungal properties. For instance, derivatives have shown effectiveness against pathogenic strains, suggesting potential applications in pharmaceutical formulations.
  • Enzyme Inhibition :
    • This compound has been evaluated for its inhibitory effects on key enzymes. Research indicates that it may act as a competitive inhibitor for enzymes involved in metabolic pathways, which could be beneficial for therapeutic interventions in metabolic disorders.
  • Tyrosinase Inhibition :
    • A study highlighted the tyrosinase inhibitory activity of alkyl derivatives related to this compound. Compounds with longer carbon chains exhibited enhanced inhibitory effects, indicating a structure-activity relationship that could be exploited for skin-whitening agents or anti-cancer therapies .

Case Studies

  • Antibacterial Activity :
    • A study conducted on various derivatives of this compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were determined, showing promising results for potential therapeutic applications.
  • Inhibition of Tyrosinase :
    • Research on tyrosinase inhibition revealed that certain derivatives of this compound demonstrated IC50 values ranging from 102.3 to 244.1 µM, indicating moderate inhibitory activity compared to standard inhibitors like kojic acid .

Data Table: Biological Activities of this compound Derivatives

Activity TypeCompoundIC50 (µM)Reference
AntibacterialThis compoundVaries
Tyrosinase InhibitionCarvacrol derivative128.8
Thymol derivative102.3

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 4-oxooctanoate, and how can reaction conditions be optimized for high yield?

this compound can be synthesized via acylation reactions using organometallic reagents. A representative method involves reacting 3-carboxypropionyl chloride with ethanol under inert conditions (e.g., nitrogen atmosphere) and using catalysts like tricyclopentylborane. Key parameters include maintaining temperatures between 0–45°C, controlling stoichiometry (e.g., 1:1 molar ratio of reagents), and isolating the product via vacuum distillation (57–61°C at 0.25 mmHg) . Optimization may involve adjusting reaction time (e.g., 24 hours for complete conversion) and solvent choice (THF or hexane) to improve yield (76% reported for methyl analogs) .

Q. Which spectroscopic techniques are critical for confirming the structural identity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy is essential:

  • ¹H NMR (CCl₄): Expected signals include δ 0.91 (triplet, 3H, terminal CH₃), δ 2.3–2.8 (multiplet, 6H, ketone-adjacent CH₂ and ester groups), and δ 4.12 (quartet, 2H, ethyl ester) .
  • IR spectroscopy : Strong absorption at ~1720 cm⁻¹ (C=O stretching for ketone and ester) and 1160–1210 cm⁻¹ (C-O ester) . Gas chromatography-mass spectrometry (GC-MS) can further validate purity using retention indices from databases like NIST Standard Reference Data .

Q. How can researchers ensure reproducibility in this compound synthesis and characterization?

Follow standardized protocols from peer-reviewed literature, such as those in The Journal of Organic Chemistry . Document all variables (e.g., solvent purity, reaction temperature, and distillation parameters). Include raw NMR/IR data in supplementary materials, as recommended by academic journals for transparency . For purity assessment, use HPLC with a C18 column and UV detection (210 nm), referencing methods applied to structurally similar esters .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported spectral data for this compound?

Discrepancies in NMR shifts may arise from solvent effects (e.g., CCl₄ vs. CDCl₃) or impurities. Replicate experiments under identical conditions and compare with databases like NIST Chemistry WebBook . For unresolved issues, employ 2D NMR (COSY, HSQC) to unambiguously assign proton-carbon correlations. Cross-validate findings with independent synthetic batches to rule out batch-specific anomalies .

Q. What methodologies are suitable for studying the kinetic stability of this compound under varying storage conditions?

Design accelerated stability studies:

  • Expose samples to elevated temperatures (40–60°C) and humidity (75% RH) for 4–12 weeks.
  • Monitor degradation via periodic GC-MS or HPLC analysis to quantify byproducts (e.g., hydrolysis to 4-oxooctanoic acid) .
  • Use Arrhenius modeling to predict shelf-life at standard conditions (25°C) .

Q. How can computational chemistry aid in predicting this compound’s reactivity in novel reactions?

Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model:

  • Electron density maps for the ketone and ester groups, identifying nucleophilic/electrophilic sites.
  • Transition states for reactions like Claisen condensations or ketone reductions. Validate predictions with experimental data (e.g., comparing calculated vs. observed NMR chemical shifts) .

Q. Methodological Guidance

  • Experimental Design : Use factorial design to test variables (e.g., solvent polarity, catalyst loading) and identify yield-optimizing conditions .
  • Data Analysis : Apply statistical tools (t-tests, ANOVA) to assess reproducibility across synthetic batches . For spectral data, use software like MestReNova for peak integration and coupling-constant analysis .
  • Literature Review : Prioritize primary sources from ACS Publications and NIST, avoiding non-scholarly databases like BenchChem .

Properties

IUPAC Name

ethyl 4-oxooctanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O3/c1-3-5-6-9(11)7-8-10(12)13-4-2/h3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKNPZDWWOFUFHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)CCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10474051
Record name ethyl 4-oxooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10474051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37174-96-2
Record name ethyl 4-oxooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10474051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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